4-(3,5-Dimethoxybenzoyl)isoquinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-14-7-13(8-15(9-14)22-2)18(20)17-11-19-10-12-5-3-4-6-16(12)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHDIFJRTWOXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-(3,5-Dimethoxybenzoyl)isoquinoline typically involves:
- Construction or acquisition of the isoquinoline core.
- Preparation or derivatization of the 3,5-dimethoxybenzoyl fragment.
- Coupling or acylation reactions to link the benzoyl group at the 4-position of the isoquinoline ring.
Preparation of Isoquinoline Core and Derivatives
A key step in the synthesis of isoquinoline-based compounds is the formation of the isoquinoline ring system, often achieved by cyclization or Diels–Alder reaction routes:
Diels–Alder Reaction Route:
According to recent research, isoquinoline-3,5,8-trione skeletons can be constructed by a Diels–Alder reaction between a dienophile (a substituted benzenedione derivative) and a diene (such as 2-aza-1,3-butadiene). The dienophile is synthesized from 2,5-dimethoxyaniline through amino protection and oxidation steps, followed by the Diels–Alder reaction and subsequent functional group transformations to yield the isoquinoline core.Catalytic Hydrogenation and Reduction:
Examples include the reduction of intermediates using Raney Nickel or Pd/C catalysts under hydrogen atmosphere to obtain amino or hydroxy derivatives of isoquinoline precursors, facilitating further functionalization.
Synthesis of 3,5-Dimethoxybenzoyl Fragment
The 3,5-dimethoxybenzoyl moiety is typically prepared from 3,5-dimethoxybenzaldehyde derivatives, which can be synthesized or modified via:
Bromination and Alkylation of Hydroxybenzaldehydes:
A patented process describes the bromination of 4-hydroxybenzaldehyde derivatives followed by alkylation under phase transfer catalysis to introduce methoxy groups at the 3 and 5 positions, yielding 3,5-dimethoxy-4-alkoxybenzaldehydes. The alkylation is preferably carried out using dimethyl sulfate or 2-methoxyethyl chloride at controlled temperatures (0–60 °C), often in one-pot reactions to improve efficiency and yield (up to 90.7%).Isolation and Purification:
The crude aldehyde salts are isolated by precipitation or recrystallization from solvents like isopropanol, ensuring high purity for subsequent reactions.
Coupling of Isoquinoline and 3,5-Dimethoxybenzoyl Units
The critical step is the formation of the ketone linkage between the isoquinoline ring and the 3,5-dimethoxybenzoyl group:
Acylation Using Phosphoric Anhydrides:
One method involves reacting the isoquinoline intermediate with 2-tetrahydrofuran formic acid and triethylamine in ethyl acetate, followed by slow addition of 1-propylphosphoric cyclic anhydride (T3P) at controlled temperatures (below 25 °C initially, then stirring at 40–50 °C). The reaction proceeds over several hours, followed by aqueous workup and organic extraction to isolate the product.Deprotection and Purification:
Amino protecting groups on intermediates are removed using acidic or basic conditions (e.g., trifluoroacetic acid or saturated NaHCO3), adjusting pH to neutral or slightly basic to precipitate the final product. The crude product is purified by recrystallization from solvents such as ethyl acetate and n-heptane.
Summary Table of Key Preparation Steps
Detailed Research Findings and Notes
The use of 1-propylphosphoric cyclic anhydride (T3P) as a coupling agent is advantageous due to mild reaction conditions and high selectivity, minimizing side reactions during acylation.
Protection and deprotection strategies (e.g., Boc protection of amino groups) are essential to prevent unwanted side reactions and to achieve high purity in intermediates.
Phase transfer catalysis in the alkylation of hydroxybenzaldehydes improves reaction efficiency and reduces solvent usage, which is beneficial for scale-up and industrial applications.
Hydrogenation steps using Raney Nickel or Pd/C catalysts require careful control of pressure and temperature to avoid over-reduction or catalyst poisoning.
Purification by recrystallization from mixed solvents (ethyl acetate/n-heptane or isopropanol) ensures isolation of the compound in crystalline form suitable for further use or characterization.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethoxybenzoyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 4-(3,5-Dimethoxybenzoyl)isoquinoline exhibits significant anticancer properties. Research demonstrates that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells by modulating the expression of apoptosis-related proteins.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. In vitro studies reveal that it possesses activity against several bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound. It has been studied for its ability to mitigate oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Agricultural Applications
Plant Growth Regulation
In agricultural science, this compound has been investigated as a plant growth regulator. Studies indicate that it can enhance root development and overall plant vigor when applied at specific concentrations. This effect is thought to be related to its ability to modulate hormonal pathways involved in plant growth.
Pest Resistance
The compound has shown promise in enhancing pest resistance in crops. Its application has been linked to increased production of secondary metabolites that deter herbivorous insects, thereby reducing crop damage and improving yield.
Material Sciences
Synthesis of Organic Materials
In material sciences, this compound serves as a precursor for synthesizing novel organic materials with potential applications in electronics and photonics. Its unique electronic properties make it suitable for developing organic light-emitting diodes (OLEDs) and photovoltaic cells.
Polymer Chemistry
The compound is also being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this isoquinoline derivative into polymer matrices can improve their performance under stress conditions.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells; modulates apoptosis-related proteins. | |
| Antimicrobial | Effective against antibiotic-resistant bacteria; disrupts cell membranes. | |
| Neuroprotection | Reduces oxidative stress in neuronal cells; potential treatment for neurodegenerative diseases. | |
| Plant Growth | Enhances root development; improves plant vigor as a growth regulator. | |
| Pest Resistance | Increases secondary metabolite production; reduces crop damage from pests. | |
| Organic Electronics | Used in synthesizing materials for OLEDs; exhibits favorable electronic properties. | |
| Polymer Chemistry | Enhances thermal stability; improves mechanical properties of polymers. |
Mechanism of Action
The mechanism by which 4-(3,5-Dimethoxybenzoyl)isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Notes
Data Gaps: Direct pharmacological and pharmacokinetic data for this compound are absent in the provided evidence, necessitating further experimental validation.
Synthetic Optimization : suggests Pd-catalyzed methods could be adapted for scalable synthesis, but reaction conditions (e.g., solvent, ligands) may require modification .
Therapeutic Potential: Structural parallels to cytotoxic and enzyme-inhibiting compounds (e.g., 6a, IPR19) justify prioritizing this compound for anticancer and neurodegenerative disease research .
Biological Activity
4-(3,5-Dimethoxybenzoyl)isoquinoline is a compound characterized by a unique isoquinoline structure substituted with a 3,5-dimethoxybenzoyl group. Its molecular formula is C18H17NO3, with a molecular weight of approximately 293.33 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and virology.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Metal-Catalyzed Reactions : Utilizing metal reagents to facilitate the formation of the isoquinoline structure.
- Metal-Free Approaches : Developing synthetic routes that do not rely on metal catalysts, thus enhancing environmental sustainability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, leading to inhibited cell proliferation.
- Gene Expression Modulation : It affects the expression of genes involved in apoptosis and cell survival pathways.
Case Studies :
- A study demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value indicating potent cytotoxicity.
- Another investigation revealed that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.7 | Cell cycle arrest |
| HeLa (Cervical) | 10.5 | Gene expression modulation |
Antiviral Activity
This compound has also shown promising antiviral activity against various viruses:
- Mechanism : The compound acts as a viral polymerase inhibitor, disrupting viral replication processes.
- Efficacy : Studies have reported that it significantly reduces viral protein expression and progeny release in infected cells.
Research Findings :
- In vitro studies indicated that treatment with this compound resulted in over 80% inhibition of viral replication at subtoxic concentrations.
- Western blot analysis confirmed decreased levels of viral proteins in treated cells compared to controls.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of methoxy groups enhances its lipophilicity and biological interaction potential. Comparative analysis with similar compounds reveals unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(2,5-Dimethoxybenzoyl)isoquinoline | Similar benzoyl substitution | Different biological activity profiles |
| Tetrahydroisoquinoline | Reduced isoquinoline form | Known for analgesic properties |
| Benzylisoquinoline | Benzyl substitution at isoquinoline | Potentially different receptor interactions |
| Papaverine | Contains methoxy groups on isoquinoline | Clinically used as an antispasmodic agent |
Q & A
Q. What are the standard synthetic routes for preparing 4-(3,5-Dimethoxybenzoyl)isoquinoline, and what reaction parameters require optimization?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a PdCl₂(PPh₃)₂/PCy₃ catalytic system in DMF with K₂CO₃ as a base enables coupling between halogenated isoquinoline precursors and methoxy-substituted benzoyl derivatives . Key parameters to optimize include:
- Catalyst loading (0.5–2 mol% Pd).
- Solvent polarity (DMF or THF for solubility).
- Temperature (80–120°C for 12–24 hours).
Precursor purification (e.g., column chromatography) and stoichiometric control of substituents (e.g., 3,5-dimethoxy groups) are critical to minimize byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm). Integration ratios verify stoichiometry .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da).
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H bending .
- Elemental analysis : Verify purity (>95% C, H, N content) .
Q. What in vitro models are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based protocols) .
- Cell viability assays : Use cancer cell lines (e.g., HepG2, MCF-7) with MTT or resazurin assays to assess cytotoxicity .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can fragment-based drug design strategies optimize bioactivity without structural data?
Methodological Answer:
- Fragment library synthesis : Generate monosubstituted isoquinoline derivatives (e.g., substituents at positions 1, 3, 4, 5, 6, 7, or 8) and screen for binding to target proteins .
- Merging by design : Combine fragments with complementary binding modes (e.g., a 3-methoxy fragment with a 5-benzoyl group) to enhance potency. Biochemical assays (e.g., SPR or ITC) validate affinity improvements .
- Computational docking : Prioritize fragment combinations using AutoDock Vina or Schrödinger Suite when structural data is limited .
Q. How do contradictions between computational predictions and experimental bioactivity data inform SAR studies?
Methodological Answer:
Q. What role do O-methyltransferase (OMT) enzymes play in structural diversification, and how can this guide synthetic modifications?
Methodological Answer:
- Biosynthetic insights : OMT enzymes catalyze methoxy group additions in plants (e.g., Coptis chinensis), enhancing alkaloid diversity .
- Synthetic applications : Mimic OMT activity via regioselective methoxylation using Cu(I)/DMAP catalysts or enzymatic systems (e.g., S-adenosyl methionine-dependent methyltransferases) .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
Methodological Answer:
- Solvent screening : Use ethanol/ethyl acetate mixtures for slow evaporation .
- Co-crystallization : Add piperazine-based co-formers to stabilize π-π stacking .
- Temperature gradients : Optimize cooling rates (0.5–2°C/hour) to reduce defects .
Data Analysis and Validation
Q. How should researchers address variability in biological assay results across studies?
Methodological Answer:
- Standardize protocols : Follow WHO guidelines for MIC determination or use reference compounds (e.g., doxorubicin for cytotoxicity) .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) .
- Meta-analysis : Pool data from public repositories (e.g., ChEMBL) to identify trends .
Q. What computational tools are recommended for predicting metabolic stability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
